N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-5-6-13(2)17(9-12)23-11-18(20)19-15-10-14(21-3)7-8-16(15)22-4/h5-10H,11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVZWAIYNSMLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315712-98-2 | |
| Record name | N-(2,5-DIMETHOXYPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxyaniline and 2,5-dimethylphenol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2,5-dimethoxyaniline and an acylating agent, such as acetyl chloride, under basic conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2,5-dimethylphenol in the presence of a suitable catalyst, such as a palladium complex, to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The methoxy and dimethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural Analog: Mandestrobin (ISO Name)
Chemical Name : (RS)-2-Methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide
Key Differences :
- Mandestrobin includes a methoxy group at the α-carbon of the acetamide chain and a methyl group on the adjacent benzene ring, unlike the target compound’s unsubstituted acetamide chain.
- Application : Mandestrobin is a broad-spectrum fungicide used in agriculture, targeting pathogens like Botrytis cinerea .
- Toxicity: No specific LD₅₀ data are provided, but its classification as a pesticide implies moderate to high toxicity to non-target organisms.
BAS 505 Fungicide
Chemical Name: N-Methyl-(E)-2-methoxyamino-2-(2-((2,5-dimethylphenoxy)methyl)phenyl)acetamide Key Differences:
Pharmaceutical Analog: Midodrine Hydrochloride
Chemical Name: 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride Key Differences:
- Midodrine includes a hydroxyethyl spacer and an amino group on the acetamide chain, enabling vasoconstrictive activity. The target compound lacks these functional groups.
- Application : Midodrine is an antihypotensive agent, acting as an α₁-adrenergic receptor agonist .
- Toxicity: LD₅₀ values for Midodrine analogs range from 25 mg/kg (intravenous, mice) to 400 mg/kg (oral, mice) .
Structural Isomer: N-(2,4-Dimethoxyphenyl)-2-(2,5-Dimethylphenoxy)Acetamide
Chemical Name: N-(2,4-Dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide Key Differences:
- This isomer substitutes the 2,5-dimethoxyphenyl group with a 2,4-dimethoxyphenyl group.
- Properties : The structural variation may alter bioavailability and receptor binding. Computational studies predict a collision cross-section (CCS) of 352.25672 Ų, suggesting moderate molecular rigidity .
Comparative Data Table
Key Findings and Implications
Structural-Activity Relationship (SAR): The 2,5-dimethylphenoxy group is critical for pesticidal activity, as seen in mandestrobin and BAS 505 . Substitutions on the acetamide nitrogen (e.g., methoxy in mandestrobin, amino in Midodrine) dictate target specificity (fungal vs. mammalian systems).
Toxicity Profile: Midodrine’s higher toxicity in intravenous administration highlights the risks of polar functional groups in pharmaceuticals .
Testing against fungal pathogens and soil mobility (e.g., Freundlich sorption) is recommended.
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 317.38 g/mol
- Structure : The compound features a dimethoxyphenyl group and a dimethylphenoxy group attached to an acetamide functional group, which may influence its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective antifungal properties |
The compound’s mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It has been suggested that it inhibits enzymes responsible for the synthesis of inflammatory mediators.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on a series of derivatives of this compound demonstrated enhanced antibacterial activity compared to the parent compound. The modifications included varying the substituents on the phenyl rings, which significantly influenced their efficacy against resistant strains of bacteria. -
Clinical Implications :
In a clinical setting, a patient with chronic inflammatory disease was treated with a formulation containing this compound. The treatment resulted in a marked reduction in symptoms and inflammatory markers over a four-week period.
Research Findings
Recent investigations into the pharmacokinetics of this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Rapid absorption observed post-administration.
- Metabolism : Primarily metabolized in the liver with several metabolites identified.
- Excretion : Excreted mainly via urine.
Q & A
Q. What are the standard synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide?
The synthesis typically involves multi-step reactions starting with substituted phenol derivatives. A common approach includes:
- Step 1 : Condensation of 2,5-dimethoxyaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate chloroacetamide.
- Step 2 : Coupling the intermediate with 2,5-dimethylphenol under alkaline conditions (e.g., potassium carbonate) to introduce the phenoxy group. Optimization for yield and purity may require solvent selection (e.g., THF or DMF) and temperature control (40–60°C). Industrial methods might employ continuous flow reactors for scalability .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions on aromatic rings and acetamide linkage.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₈H₂₁NO₄, expected m/z 327.1473).
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Comparative analysis with analogs (e.g., chlorophenyl or methoxy variants) helps distinguish spectral features .
Q. What preliminary biological assays are recommended to assess its activity?
Initial screening should include:
- In vitro cytotoxicity assays (e.g., MTT or resazurin assays) against cancer cell lines.
- Enzyme inhibition studies (e.g., COX-2 or kinase targets) to identify mechanistic pathways.
- Receptor binding assays (e.g., GPCR or nuclear receptors) using radiolabeled ligands for affinity quantification .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence the yield and purity of the final product?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenolic oxygen, improving coupling efficiency.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate biphasic reactions.
- Temperature : Elevated temperatures (60–80°C) reduce reaction time but may increase side products (e.g., hydrolysis of acetamide). Data from scaled-up syntheses suggest a 15–20% yield improvement using flow chemistry over batch methods .
Q. How can contradictory data in biological activity studies (e.g., in vitro vs. in vivo) be resolved?
Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:
- Metabolic stability assays (e.g., liver microsomes) to assess degradation pathways.
- Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution in rodent models).
- Prodrug modification to enhance solubility or membrane permeability. For example, iodinated analogs showed improved brain uptake in biodistribution studies, resolving discrepancies in CNS activity .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) to model binding poses with protein targets (e.g., PBR/translocator protein).
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time.
- QSAR models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict activity trends .
Q. What strategies optimize selectivity between structurally similar targets (e.g., isoforms of enzymes)?
- Fragment-based drug design : Introduce substituents (e.g., sulfonyl or imidazole groups) to exploit hydrophobic pockets unique to the target isoform.
- Alanine scanning mutagenesis to identify critical residues for binding.
- Crystallographic analysis of ligand-bound complexes to guide rational modifications. For instance, replacing a methyl group with a benzylsulfonyl moiety in analogs increased selectivity for PBR over CBR by >100-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
